
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid is a chemical compound with the molecular formula C9H8BrNO4 It is an organic compound that contains both amino and carboxylic acid functional groups, making it a versatile building block in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid typically involves the reaction of 5-bromosalicylic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoic acids or nitrosobenzoic acids.
Reduction Reactions: Products include benzyl alcohols or benzaldehydes.
Applications De Recherche Scientifique
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to provide insights into enzyme activity and specificity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the bromine atom can enhance binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromobenzoic acid: Lacks the oxoethoxy group, making it less versatile in certain synthetic applications.
2-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the bromine atom, which may reduce its reactivity and binding affinity in certain applications.
5-Bromo-2-hydroxybenzoic acid: Lacks the amino and oxoethoxy groups, limiting its use as a building block in organic synthesis.
Uniqueness
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid is unique due to the combination of functional groups it possesses. The presence of both amino and carboxylic acid groups, along with the bromine atom, provides a high degree of reactivity and versatility. This makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and biochemical research.
Propriétés
Formule moléculaire |
C9H8BrNO4 |
|---|---|
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
2-(2-amino-2-oxoethoxy)-5-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H2,11,12)(H,13,14) |
Clé InChI |
RAJKGQJOYKSWBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(=O)O)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


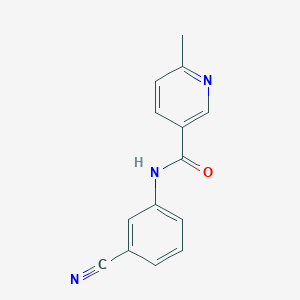
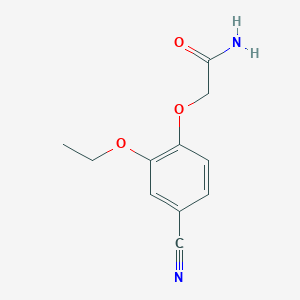

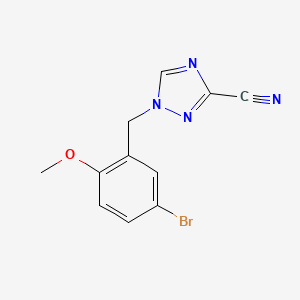

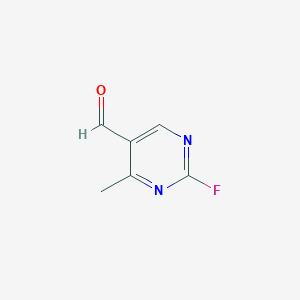

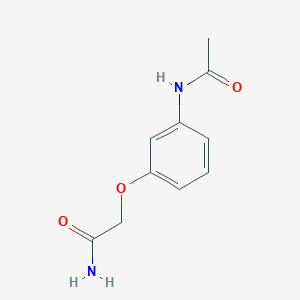
![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)



![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)

